molecular formula C7H15NO3S B1447217 N,N,3-trimethyl-2-oxobutane-1-sulfonamide CAS No. 1803583-44-9

N,N,3-trimethyl-2-oxobutane-1-sulfonamide

Cat. No. B1447217
CAS RN: 1803583-44-9
M. Wt: 193.27 g/mol
InChI Key: GCTPFDCFESNIQW-UHFFFAOYSA-N
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Description

N,N,3-trimethyl-2-oxobutane-1-sulfonamide, also known as TOSMIC, is a sulfonylating reagent. It has a molecular weight of 193.27 .


Molecular Structure Analysis

The IUPAC name for this compound is N,N,3-trimethyl-2-oxobutane-1-sulfonamide . The InChI code for this compound is 1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a powder . The storage temperature is room temperature .

Scientific Research Applications

Fluid Mobility Control in Hydrocarbon Reservoirs

This compound has been studied for its potential in fluid mobility control within hydrocarbon reservoirs . The study focused on the surfactant’s versatility in high saline environments, examining how factors such as salt, pH, temperature, and surfactant concentration influence the viscoelastic response of the surfactant solution . It was found that the surfactant can transition from a foam-bearing to a viscoelastic state at low surfactant concentrations under moderate to high saline conditions .

Enhanced Oil Recovery

The surfactant has been investigated for its capability to foam CO2 for improving mobility control in CO2 enhanced oil recovery in high saline oil formations . This is part of a larger study determining the capability of this surfactant .

Rheological Characterization

The rheological characterization of the surfactant has been studied, focusing on how viscosity changes with alterations in tail and head group composition . It was found that a longer tail length promotes viscoelasticity and shear-thinning behavior .

Chemical Synthesis

“N,N,3-trimethyl-2-oxobutane-1-sulfonamide” is used in the chemical synthesis of various compounds . It is available for purchase from chemical suppliers for use in laboratory settings .

Photo-mediated Radical Relay Oximinosulfonamidation of Alkenes

This compound has been used in the photo-mediated radical relay oximinosulfonamidation of alkenes . This process involves the highly atom-economical production of diverse α-oximino sulfonamides .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTPFDCFESNIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3-trimethyl-2-oxobutane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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